molecular formula C18H19ClFN3O B2683588 N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 303091-00-1

N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2683588
CAS No.: 303091-00-1
M. Wt: 347.82
InChI Key: NWQONDJVBAUOMR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro and fluoro-substituted phenyl group attached to an acetamide moiety, which is further linked to a piperazine ring substituted with a phenyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-chloro-4-fluorophenylamine and 4-phenylpiperazine as the primary starting materials.

  • Reaction Steps: The process involves the formation of an amide bond between the amine group of 3-chloro-4-fluorophenylamine and the carboxylic acid derivative of 4-phenylpiperazine.

  • Catalysts and Conditions: The reaction is often catalyzed by coupling agents such as carbodiimides (e.g., DCC, EDC) and carried out under mild conditions to avoid decomposition of the reactants.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume.

  • Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity level.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the amide or piperazine moieties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific reagent.

Major Products Formed:

  • Oxidation Products: Hydroxylated phenyl derivatives.

  • Reduction Products: Reduced amides or piperazine derivatives.

  • Substitution Products: Substituted amides or piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological assays to study receptor-ligand interactions. Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases. Industry: It is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A positive allosteric modulator of metabotropic glutamate receptors.

  • 2,6-Difluoro-3-methylbenzamide: A compound with similar structural features but different functional groups.

Uniqueness: N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-16-12-14(6-7-17(16)20)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQONDJVBAUOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303091-00-1
Record name N-(3-CHLORO-4-FLUOROPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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